molecular formula C13H9Cl2N3O5 B3510454 4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE

Cat. No.: B3510454
M. Wt: 358.13 g/mol
InChI Key: KQLLIUUHNFZQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through a series of reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical factors that influence the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and chloropyridine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

dimethyl 3-(3,6-dichloropyridine-2-carbonyl)-1H-pyrazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O5/c1-22-12(20)7-9(17-18-10(7)13(21)23-2)11(19)8-5(14)3-4-6(15)16-8/h3-4H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLLIUUHNFZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1C(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
4,5-DIMETHYL 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-1H-PYRAZOLE-4,5-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.